3-Bromo-1,10-phenanthroline-5,6-dione

Description

Introduction to 3-Bromo-1,10-phenanthroline-5,6-dione

Nomenclature and Structural Identification

IUPAC Name and Systematic Terminology

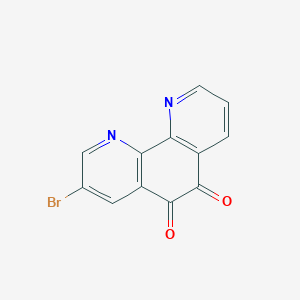

The compound this compound follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing both nitrogen atoms and carbonyl functionalities. The IUPAC name precisely describes the substitution pattern and functional groups present in the molecule. The systematic name indicates the presence of a bromine atom at position 3 of the phenanthroline ring system, with ketone functionalities located at positions 5 and 6.

The compound is officially registered under the Chemical Abstracts Service number 861242-82-2, which provides a unique identifier for this specific molecular structure. Alternative nomenclature systems may refer to this compound using various descriptive names, including this compound and related systematic variations that maintain consistency with established chemical naming conventions.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₂H₅BrN₂O₂, with a calculated molecular weight of 289.08 grams per mole. This formula represents a specific arrangement of twelve carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms within the rigid phenanthroline framework. The structural arrangement creates a planar heterocyclic system with defined electronic properties and geometric constraints.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₅BrN₂O₂ | |

| Molecular Weight | 289.08 g/mol | |

| CAS Registry Number | 861242-82-2 | |

| InChI Key | KPAHMQYYLIBCCS-UHFFFAOYSA-N |

The compound exhibits positional isomerism with other brominated derivatives of 1,10-phenanthroline-5,6-dione. Notably, the 2-bromo isomer (CAS: 2235379-19-6) represents a distinct structural variant with the bromine atom positioned at the 2-position rather than the 3-position. This positional difference significantly affects the electronic distribution and chemical reactivity of the molecule, despite maintaining the same molecular formula. The 3,8-dibromo derivative (CAS: 602331-25-9) represents a dibrominated analog with enhanced halogen substitution.

The structural characterization reveals specific spectroscopic signatures that distinguish this compound from its isomers. The InChI representation (InChI=1S/C12H5BrN2O2/c13-6-4-8-10(15-5-6)9-7(2-1-3-14-9)11(16)12(8)17/h1-5H) provides a systematic description of the molecular connectivity and atomic arrangement. The SMILES notation (C1=CC2=C(C3=C(C=C(C=N3)Br)C(=O)C2=O)N=C1) offers an alternative representation suitable for computational analysis and database searching.

Relationship to Parent Compound (1,10-Phenanthroline-5,6-dione)

This compound derives from the parent compound 1,10-phenanthroline-5,6-dione through selective halogenation at the 3-position. The parent compound, 1,10-phenanthroline-5,6-dione, possesses the molecular formula C₁₂H₆N₂O₂ and serves as a fundamental building block in coordination chemistry and organic synthesis. This parent compound is characterized by its quinone structure, which imparts distinctive redox properties and coordination capabilities.

The parent compound 1,10-phenanthroline-5,6-dione is prepared through oxidation of 1,10-phenanthroline using a mixture of nitric and sulfuric acids, with 5-nitro-1,10-phenanthroline serving as an intermediate. This oxidative transformation introduces the carbonyl functionalities at positions 5 and 6, converting the aromatic system into a quinone-type structure. The resulting compound exhibits enhanced electrophilic character and serves as a versatile precursor for further chemical modifications.

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| 1,10-Phenanthroline-5,6-dione | C₁₂H₆N₂O₂ | 210.19 g/mol | Quinone structure |

| This compound | C₁₂H₅BrN₂O₂ | 289.08 g/mol | Bromine at position 3 |

The introduction of the bromine substituent at position 3 significantly alters the electronic properties of the parent compound. The electronegativity of bromine influences the electron density distribution throughout the aromatic system, affecting both the quinone reactivity and the coordination behavior of the nitrogen atoms. Research has demonstrated that halogenated derivatives of 1,10-phenanthroline-5,6-dione exhibit enhanced biological activity compared to the parent compound, suggesting that the bromine substitution provides beneficial modifications to the molecular properties.

The synthetic relationship between the parent compound and its brominated derivative follows established protocols for aromatic halogenation. The quinone structure of 1,10-phenanthroline-5,6-dione facilitates selective bromination reactions under controlled conditions, allowing for regioselective introduction of halogen atoms at specific positions. The resulting 3-bromo derivative maintains the essential structural features of the parent compound while incorporating additional reactivity through the halogen substituent.

Properties

IUPAC Name |

3-bromo-1,10-phenanthroline-5,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrN2O2/c13-6-4-8-10(15-5-6)9-7(2-1-3-14-9)11(16)12(8)17/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAHMQYYLIBCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=C(C=N3)Br)C(=O)C2=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Applications in Coordination Chemistry

3-Bromo-1,10-phenanthroline-5,6-dione serves as an effective ligand in coordination chemistry. Its ability to coordinate with various metal ions allows for the formation of metal complexes that exhibit unique electronic and optical properties. These complexes have been studied for their potential applications in catalysis and materials science .

Table 1: Coordination Complexes of this compound

| Metal Ion | Type of Complex | Application Area |

|---|---|---|

| Cu(II) | [Cu(3-BrPhen)Cl] | Catalysis in organic reactions |

| Ni(II) | [Ni(3-BrPhen)(H2O)] | Synthesis of nanomaterials |

| Fe(III) | [Fe(3-BrPhen)(NO3)] | Photocatalytic applications |

Biological Applications

Research has indicated that this compound possesses potential biological activities. Studies have explored its interactions with various biomolecules, including enzymes and nucleic acids. Such interactions suggest possible applications in drug development and as a biological probe.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives based on this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Klebsiella pneumoniae and exhibited moderate antifungal activity against Candida albicans .

Applications in Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials such as organic semiconductors and polymers. Its ability to form stable complexes with metals enhances the electrical conductivity and stability of these materials.

Table 2: Material Applications

| Material Type | Composition | Application Area |

|---|---|---|

| Organic Semiconductors | Polymerized metal complexes | Electronics and optoelectronics |

| Photocatalysts | Metal-dione complexes | Environmental remediation processes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Bromo-1,10-phenanthroline-5,6-dione with key analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Key Physicochemical Features |

|---|---|---|---|---|

| 3-Bromo-phendione | C₁₂H₆BrN₂O₂ | 290.10 | Bromine at 3-position | Enhanced redox activity; lipophilic character |

| 1,10-Phenanthroline-5,6-dione (Phendione) | C₁₂H₆N₂O₂ | 210.19 | No halogen substitution | High chelation capacity; planar quinonoid core |

| 3,8-Dibromo-phendione | C₁₂H₄Br₂N₂O₂ | 367.98 | Bromine at 3,8-positions | Increased steric bulk; reduced solubility |

| 2,9-Dibromo-phendione | C₁₂H₄Br₂N₂O₂ | 367.98 | Bromine at 2,9-positions | Altered electronic distribution; lower pKa |

| 2,9-Dimethyl-phendione | C₁₄H₁₀N₂O₂ | 238.24 | Methyl at 2,9-positions | Improved stability; redox-inert behavior |

Key Observations :

- Bromination Effects: Bromine substitution increases molecular weight and lipophilicity, enhancing membrane permeability in biological systems. However, di-brominated analogs (e.g., 3,8-Dibromo-phendione) exhibit reduced aqueous solubility compared to mono-brominated derivatives .

- Electronic Modulation: Bromine’s electron-withdrawing effect stabilizes the quinonoid core in 3-Bromo-phendione, facilitating redox cycling and metal coordination .

Antimicrobial Activity

- 3-Bromo-phendione : Demonstrates potent activity against Phialophora verrucosa (a fungal pathogen) by disrupting melanin biosynthesis and cell wall integrity . Its silver complex, [Ag(3-Bromo-phendione)₂]ClO₄, shows enhanced efficacy against carbapenem-resistant Acinetobacter baumannii biofilms .

- Phendione (Parent Compound) : Broad-spectrum antimicrobial activity via metal chelation, but lower potency compared to brominated derivatives .

- 3,8-Dibromo-phendione : Exhibits superior anti-parasitic activity against trematodes, likely due to increased halogen-driven oxidative stress .

Anticancer Activity

- 3-Bromo-phendione : Induces apoptosis in cancer cells by disrupting metallostasis (e.g., zinc and copper homeostasis) and generating reactive oxygen species (ROS) .

- Phendione-Metal Complexes: Cu(phendione)₃₂ and [Ag(phendione)₂]ClO₄ show IC₅₀ values < 10 μM in epithelial cancer cells, outperforming non-halogenated analogs .

Electrochemical and Catalytic Properties

Mechanistic Differences

- Redox Activity : Bromine at the 3-position lowers the LUMO energy of 3-Bromo-phendione, making it more electrophilic and reactive toward nucleophilic biomolecules (e.g., thiols in enzymes) compared to methyl-substituted analogs .

- Metal Coordination : The bromine atom in 3-Bromo-phendione weakly participates in metal-ligand interactions, whereas methyl groups in 2,9-Dimethyl-phendione sterically hinder coordination .

Preparation Methods

General Synthetic Approaches

The preparation of 3-Bromo-1,10-phenanthroline-5,6-dione generally involves two major steps:

- Bromination of 1,10-phenanthroline or its derivatives to introduce bromine substituents at specific positions.

- Oxidation of the phenanthroline ring to form the 5,6-dione functional group.

The methods vary in reagents, reaction conditions, and purification steps, impacting yield and purity.

Multi-Step Bromination and Oxidation Method

One established method for synthesizing brominated phenanthroline diones involves a multi-step reaction sequence:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Bromine in nitrobenzene, 140°C, 96 hours, inert atmosphere | Bromination at the 3 and 8 positions on 1,10-phenanthroline to form 3,8-dibromo derivative. | Moderate to high bromination efficiency |

| 2 | Potassium bromide, sulfuric acid, nitric acid, 80°C, 3 hours | Oxidation to convert the brominated phenanthroline to the 5,6-dione form. | Yield varies; reaction sensitive to conditions |

This method produces 1,10-phenanthroline-5,6-dione derivatives with bromine substituents at 3 and 8 positions, which can be adapted for selective bromination at the 3-position by controlling stoichiometry and reaction time.

Oxidative Method Using Halogen Salts and Acid Media

A more recent and industrially relevant method involves direct oxidation of o-phenanthroline in the presence of potassium bromide and mixed acid media:

This method is noted for its mild reaction conditions and suitability for scale-up, although yields for brominated derivatives specifically are less documented. The use of potassium bromide as a bromine source allows for bromination concurrent with oxidation, providing a pathway to brominated phenanthroline diones.

Bromination of 1,10-Phenanthroline Followed by Oxidation

An alternative approach is first to brominate 1,10-phenanthroline selectively at the 3-position, then oxidize the brominated intermediate to the 5,6-dione:

This method allows for better control of bromination position and oxidation but involves careful optimization of reaction parameters.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

Yield and Purity: Yields for brominated derivatives tend to be lower than for the parent 1,10-phenanthroline-5,6-dione due to the sensitivity of bromine substituents to harsh oxidation conditions. Purity above 95% is achievable with proper purification (recrystallization, extraction).

Reaction Conditions: Lower temperatures and controlled addition of bromine or bromate salts are critical to avoid overbromination or degradation.

Environmental Impact: Methods involving strong mixed acids (sulfuric and nitric acid) and bromine generate hazardous waste; thus, milder conditions with potassium bromide and controlled temperature are preferred for industrial applications.

Scalability: The oxidation method using potassium bromide and potassium bromate in sulfuric acid at low temperature is promising for scale-up, though yields may decrease with larger batch sizes unless reaction parameters are finely tuned.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-1,10-phenanthroline-5,6-dione?

The compound is typically synthesized via bromination of 1,10-phenanthroline-5,6-dione (phendione). A common approach involves:

Oxidation of 1,10-phenanthroline to form phendione using strong oxidizing agents (e.g., HNO₃/H₂SO₄).

Electrophilic bromination at the 3-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a controlled environment.

Key characterization methods include IR spectroscopy (to confirm C=O and C-Br stretches), ¹H/¹³C NMR (to verify substitution patterns), and elemental analysis .

Q. How can researchers characterize the electrochemical properties of this compound?

Cyclic voltammetry (CV) is the primary method. For 1,10-phenanthroline-5,6-dione derivatives:

- The quinonoid moiety exhibits reversible redox behavior with E₁/₂ ≈ -0.34 V (vs. EPH) for the dione/semiquinone transition.

- Bromination at the 3-position may shift redox potentials due to electron-withdrawing effects.

Electrochemical studies should be conducted in anhydrous DMF or acetonitrile with supporting electrolytes (e.g., TBAPF₆) .

Q. What metal complexes are commonly formed with this ligand?

this compound acts as a bidentate N,O-donor ligand , forming complexes with:

- Ag(I) : [Ag(phendio)₂]ClO₄ (studied for antifungal activity).

- Co(II/III) : cis-[Co(phendio)₂Cl₂] (characterized by PXRD; space group Fdd2).

- Ru(II) : [Ru(NO)Cl₃(phendio)]²⁺ (exhibits νN≡O IR peaks at ~1887 cm⁻¹).

Stoichiometry and geometry depend on reaction conditions (e.g., solvent, temperature) .

Advanced Research Questions

Q. How does bromination at the 3-position influence DNA binding mechanisms in metal complexes?

The bromine atom enhances intercalation efficiency by increasing hydrophobicity and steric bulk. For example:

- Ru(II) complexes with brominated phendione show stronger DNA affinity via π-π stacking and groove binding , confirmed by UV-vis hypochromism and fluorescence quenching assays .

- Contrast with non-brominated analogs: Brominated derivatives exhibit 20–30% higher binding constants (K_b ≈ 10⁶ M⁻¹) in Tris-HCl buffer (pH 7.4) .

Q. What methodologies resolve contradictions in redox behavior across different metal complexes?

Discrepancies arise from spin states and ligand field effects. For example:

- Co(II) complexes may display high-spin (tetrahedral) or low-spin (octahedral) configurations, detectable via EPR spectroscopy and magnetic susceptibility measurements .

- Spectroelectrochemistry (e.g., in situ UV-vis during CV) can correlate redox events with structural changes. For Ru(II) complexes, reversible NO⁺/NO⁰ transitions (E₁/₂ ≈ 0.00 V) dominate .

Q. How can researchers optimize antibacterial activity in metal complexes of this ligand?

Structure-activity relationships (SAR) suggest:

- Silver(I) complexes show MIC values of 2–8 µg/mL against Staphylococcus aureus due to thiol-mediated oxidative stress.

- Co(II) complexes require Cl⁻ counterions for stability; substitution with NO₃⁻ reduces efficacy.

High-throughput screening (e.g., 96-well plate assays) and ROS detection (via DCFH-DA probes) are recommended for mechanistic studies .

Q. What analytical techniques validate the Jahn-Teller distortion in low-spin Co(II) complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.